6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
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Overview
Description
6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core, a thiazole ring, and a naphthalene moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes like cytochrome p450 .
Mode of Action
It can be inferred that the compound might interact with its targets and induce changes that lead to its biological activity .
Biochemical Pathways
Similar compounds have been found to affect pathways related to the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Similar compounds have been found to have anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with a thioamide under basic conditions.
Coupling with Naphthalene: The naphthalene moiety is introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of naphthalene.
Formation of the Chromenone Core: The chromenone core is synthesized through a cyclization reaction of a suitable precursor, often involving an intramolecular aldol condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-[4-(phenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 6-chloro-3-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
- 6-chloro-3-[4-(quinolin-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Uniqueness
6-chloro-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can enhance its binding affinity to certain molecular targets and improve its performance in electronic applications compared to similar compounds.
Properties
IUPAC Name |
6-chloro-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClNO2S/c23-17-7-8-20-16(10-17)11-18(22(25)26-20)21-24-19(12-27-21)15-6-5-13-3-1-2-4-14(13)9-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIFFCRCCCSPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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